2-(1-Aminoethyl)-5-bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
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Overview
Description
2-(1-Aminoethyl)-5-bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-5-bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one can be achieved through a multi-step process. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-5-bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one derivatives.
Scientific Research Applications
2-(1-Aminoethyl)-5-bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-5-bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds share a similar triazine core and exhibit unique optical and electronic properties.
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based derivatives: These compounds have shown significant biological activities, including anticancer and antidiabetic properties.
Uniqueness
2-(1-Aminoethyl)-5-bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is unique due to its specific substitution pattern and the presence of both amino and bromine functional groups
Properties
Molecular Formula |
C8H9BrN4O |
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Molecular Weight |
257.09 g/mol |
IUPAC Name |
2-(1-aminoethyl)-5-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C8H9BrN4O/c1-4(10)7-11-8(14)6-5(9)2-3-13(6)12-7/h2-4H,10H2,1H3,(H,11,12,14) |
InChI Key |
NXNAZBQSLHMPJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN2C=CC(=C2C(=O)N1)Br)N |
Origin of Product |
United States |
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